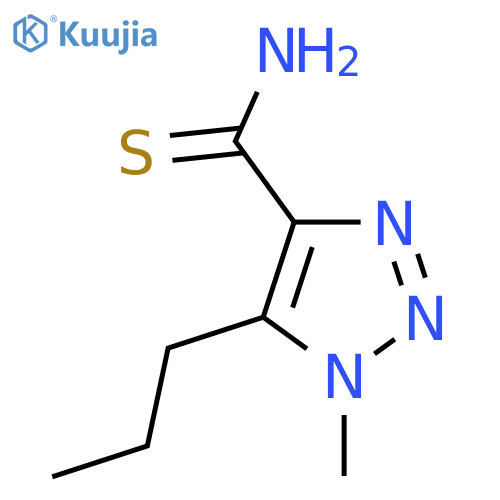

Cas no 2171801-33-3 (1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide)

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide

- 2171801-33-3

- EN300-1596501

-

- インチ: 1S/C7H12N4S/c1-3-4-5-6(7(8)12)9-10-11(5)2/h3-4H2,1-2H3,(H2,8,12)

- InChIKey: ZUYNDNLMHZOYOM-UHFFFAOYSA-N

- ほほえんだ: S=C(C1=C(CCC)N(C)N=N1)N

計算された属性

- せいみつぶんしりょう: 184.07826757g/mol

- どういたいしつりょう: 184.07826757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 88.8Ų

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1596501-0.5g |

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide |

2171801-33-3 | 0.5g |

$1426.0 | 2023-06-04 | ||

| Enamine | EN300-1596501-100mg |

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide |

2171801-33-3 | 100mg |

$1307.0 | 2023-09-23 | ||

| Enamine | EN300-1596501-0.05g |

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide |

2171801-33-3 | 0.05g |

$1247.0 | 2023-06-04 | ||

| Enamine | EN300-1596501-1.0g |

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide |

2171801-33-3 | 1g |

$1485.0 | 2023-06-04 | ||

| Enamine | EN300-1596501-5.0g |

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide |

2171801-33-3 | 5g |

$4309.0 | 2023-06-04 | ||

| Enamine | EN300-1596501-10000mg |

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide |

2171801-33-3 | 10000mg |

$6390.0 | 2023-09-23 | ||

| Enamine | EN300-1596501-250mg |

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide |

2171801-33-3 | 250mg |

$1366.0 | 2023-09-23 | ||

| Enamine | EN300-1596501-2500mg |

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide |

2171801-33-3 | 2500mg |

$2912.0 | 2023-09-23 | ||

| Enamine | EN300-1596501-2.5g |

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide |

2171801-33-3 | 2.5g |

$2912.0 | 2023-06-04 | ||

| Enamine | EN300-1596501-0.25g |

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide |

2171801-33-3 | 0.25g |

$1366.0 | 2023-06-04 |

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide 関連文献

-

1. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamideに関する追加情報

Introduction to 1-Methyl-5-Propyl-1H-1,2,3-Triazole-4-Carbothioamide (CAS No. 2171801-33-3)

1-Methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2171801-33-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide makes it a promising candidate for various pharmacological studies.

The chemical structure of 1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide consists of a 1,2,3-triazole ring substituted with a methyl group at the 1-position and a propyl group at the 5-position. The carbothioamide functional group at the 4-position adds to its chemical versatility and reactivity. This combination of functional groups provides a robust platform for exploring its biological properties and potential applications in drug development.

Recent studies have highlighted the potential of 1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide could be a valuable candidate for the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, 1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide has also been investigated for its potential as an antiviral agent. Preliminary studies have demonstrated that this compound exhibits activity against several viral strains, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action is thought to involve the inhibition of viral replication and the modulation of host cell signaling pathways.

The pharmacokinetic properties of 1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide have also been studied to assess its suitability for drug development. In vivo studies in animal models have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.

Safety and toxicity profiles are crucial considerations in the development of new drugs. Initial toxicity studies on 1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide have indicated low toxicity levels at therapeutic doses. However, further comprehensive safety assessments are necessary to ensure its long-term safety and efficacy.

The synthesis of 1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide has been optimized using modern synthetic methods. The most common approach involves the reaction of 4-chlorothiocarbonyl triazole with methyl iodide and propyl iodide under controlled conditions. This synthetic route is efficient and scalable, making it suitable for large-scale production if needed.

In conclusion, 1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2171801-33-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and antiviral properties make it an attractive candidate for further research and development in the pharmaceutical industry. Continued studies will help elucidate its full potential and pave the way for its use in clinical settings.

2171801-33-3 (1-methyl-5-propyl-1H-1,2,3-triazole-4-carbothioamide) 関連製品

- 2694725-13-6(benzyl N-{3-fluoro-4-(hydroxymethyl)phenylmethyl}carbamate)

- 953257-26-6(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(oxolan-2-yl)methylacetamide)

- 898543-06-1(4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride)

- 568557-45-9(N-benzyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine)

- 1804425-84-0(5-(Difluoromethyl)-3-fluoro-2-nitro-4-(trifluoromethyl)pyridine)

- 1183551-89-4(Benzyl (3-hydroxypropyl)(isopropyl)carbamate)

- 151273-40-4(tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate)

- 338426-26-9(N-(3-chlorophenyl)-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)

- 260389-82-0(1-benzylpyrrolidine-3,4-diol)

- 2375165-87-8(ethyl (3S,4R)-3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate)